Pinusolidic acid

説明

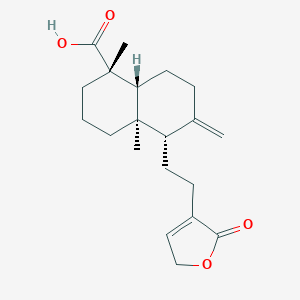

Pinusolidic acid (C₂₀H₂₈O₄; molecular weight 332.44) is a diterpenoid compound primarily isolated from Platycladus orientalis (CE BAI YE) . It exists as a colorless oil and exhibits notable pharmacological activities, including anti-malarial effects and inhibition of platelet-activating factor (PAF) with an IC₅₀ of 2.3 × 10⁻⁵ M . Its structure features a hydroxyl group and two carboxylic acid moieties, distinguishing it from other terpenoids .

特性

IUPAC Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQSDRHZGCMBKG-FIYPYCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Plant Material Selection

Pinusolidic acid is primarily isolated from Platycladus orientalis, a conifer native to East Asia. The compound has been identified in multiple plant parts, including leaves, pericarps, and seeds. The choice of plant tissue significantly impacts yield and purity. For instance, the pericarp contains 15-hydroxythis compound, a hydroxylated derivative, while leaves yield this compound itself. Seasonal variations and geographical provenance further influence metabolite profiles, necessitating standardized harvesting protocols.

Solvent Extraction and Maceration

Methanol is the solvent of choice for extracting this compound due to its polarity, which effectively solubilizes labdane diterpenes. A maceration process involving four 24-hour cycles with methanol (1.5 L per 500 g dry biomass) achieves optimal extraction efficiency. Post-extraction, the solvent is evaporated under reduced pressure using a rotary evaporator, yielding a crude residue. This residue is subsequently partitioned between water and organic solvents (e.g., ethyl acetate) to isolate the diterpene fraction.

Table 1: Comparative Extraction Parameters for this compound

Purification and Structural Elucidation

Column Chromatography

The crude extract undergoes silica gel column chromatography for preliminary fractionation. Elution with hexane-ethyl acetate (4:10:0.1) separates non-polar contaminants, followed by gradient elution to isolate this compound. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase further purifies the compound, achieving >95% purity.

Spectroscopic Characterization

Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data for this compound include:

-

¹H NMR (CDCl₃): δ 3.27 (s, -OCH₃), 4.57 (m, lactone proton).

-

¹³C NMR: Signals at δ 178.2 (carboxylic acid), 170.5 (lactone carbonyl).

-

HR-EIMS: m/z 350.2092 [M⁺], consistent with the molecular formula C₂₀H₃₀O₅.

Advanced Formulation Techniques

Liposomal Encapsulation

To enhance bioavailability, this compound has been incorporated into liposomes using solvent evaporation and fusion methods. The solvent evaporation technique involves dissolving egg phosphatidylcholine and cholesterol in chloroform-methanol, forming a lipid film rehydrated with phosphate-buffered saline (PBS). Fusion methods utilize propylene glycol as a solubilizing agent, yielding liposomes with mean sizes of 320–373 nm and encapsulation efficiencies of 62–69%.

Table 2: Liposomal Formulation Parameters

| Method | Mean Size (nm) | Encapsulation Efficiency (%) | Stability (4°C, 60 days) |

|---|---|---|---|

| Solvent Evaporation | 373 | 69.3 ± 3.1 | >90% retention |

| Fusion | 320 | 62.2 ± 4.9 | 85% retention |

Analytical Validation and Quality Control

化学反応の分析

Types of Reactions

Pinusolidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

科学的研究の応用

Pharmacological Applications

1.1 Antiplatelet Activity

Pinusolidic acid has been identified as a potent inhibitor of platelet-activating factor (PAF), which plays a critical role in various inflammatory responses and cardiovascular diseases. Research indicates that this compound effectively inhibits PAF binding to rabbit platelets, demonstrating an IC50 value of approximately . This property suggests potential therapeutic applications in preventing thrombotic events and managing cardiovascular disorders.

1.2 Antioxidant Properties

The antioxidant capabilities of this compound have been explored through various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases. The compound exhibits significant free radical scavenging activity, contributing to its potential use in formulations aimed at reducing oxidative damage .

1.3 Anticancer Activity

this compound has shown promise in cancer research, particularly due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that extracts containing this compound possess anticancer properties against several cancer cell lines, including HeLa and HepG2 cells, with minimal toxicity towards normal cells . This selective action highlights its potential as a candidate for developing anticancer therapies.

Biochemical Applications

2.1 Drug Delivery Systems

The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in pharmaceutical formulations aimed at improving therapeutic efficacy .

2.2 Natural Preservatives

Given its antioxidant and antimicrobial properties, this compound can be employed as a natural preservative in food and cosmetic products. Its application may help extend shelf life while providing health benefits, aligning with the growing consumer demand for natural ingredients .

Case Studies

作用機序

Pinusolidic acid exerts its effects primarily through the inhibition of platelet-activating factor (PAF) binding to its receptor . This inhibition prevents the activation of platelets, reducing inflammation and thrombosis. The molecular targets and pathways involved include the PAF receptor and downstream signaling pathways that mediate inflammatory responses .

類似化合物との比較

Pinusolide

- Molecular Formula : C₂₁H₃₀O₄ (MW: 346.47) .

- Source : Biota orientalis, Pinus species .

- Key Differences : Pinusolide contains an additional methylene group (CH₂) compared to Pinusolidic acid, resulting in a higher molecular weight.

- Biological Activities :

- Structural Impact : The extended hydrocarbon chain in Pinusolide may enhance lipid solubility, improving membrane permeability but reducing specificity compared to this compound .

Sandaracopimaric Acid

- Molecular Formula : C₂₀H₃₀O₂ (MW: 302.45) .

- Source : Coniferous resins.

- Key Differences : Lacks the hydroxyl and one carboxylic acid group present in this compound.

Comparison with Functionally Similar Compounds

Ferruginol

Betulonic Acid

- Molecular Formula : C₃₀H₄₆O₃ (MW: 454.70) .

- Source : Birch bark.

- Functional Similarity : Inhibits SARS-CoV-2 replication (SI: 180) .

- Key Differences: A pentacyclic triterpenoid with a larger molecular framework, limiting its bioavailability compared to this compound .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Table 2: Anti-SARS-CoV-2 Activity of Selected Diterpenoids

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 1.39–80.4 | >159 |

| Ferruginol | 3.3–10 | 58 |

| 8β-Hydroxyabieta-9(11),13-dien-12-one | - | >510 |

| Valinomycin (Control) | - | 41.4 |

Research Findings and Implications

- Structural Determinants of Activity : The carboxylic acid groups in this compound enhance its binding to PAF receptors and viral proteases, whereas methylene-rich analogues like Pinusolide prioritize lipid-mediated mechanisms .

- Antiviral Efficacy : While this compound shows moderate anti-SARS-CoV-2 activity (SI >159), compounds like 8β-hydroxyabieta-9(11),13-dien-12-one (SI >510) outperform it, suggesting that oxygenation patterns critically influence efficacy .

- Therapeutic Potential: this compound’s dual anti-malarial and antiviral properties position it as a multifunctional lead compound, though structural optimization is needed to improve selectivity .

生物活性

Pinusolidic acid, a labdane-type diterpenoid primarily isolated from the plant Biota orientalis, has garnered attention for its significant biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various studies and data tables.

Overview of this compound

- Chemical Structure : this compound is characterized by a unique structure that includes an R,β-unsaturated butenolide ring, which is crucial for its biological activity.

- Source : It is predominantly extracted from Biota orientalis, a plant known for its medicinal properties.

This compound primarily acts as an inhibitor of the Platelet-Activating Factor Receptor (PAFR). The binding to PAFR leads to a reduction in platelet aggregation and inflammation, which are critical processes in various pathological conditions.

- Target : Platelet-Activating Factor Receptor (PAFR)

- Mode of Action : Acts as a PAF antagonist, inhibiting its binding and subsequent cellular responses.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : It significantly reduces inflammation by inhibiting PAF, which is involved in inflammatory responses.

- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.

In Vitro Studies

A study conducted by Han et al. (1998) evaluated the PAF receptor binding inhibitory activity of this compound and its derivatives. The results indicated that modifications to the structure can enhance its inhibitory potency:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 2.5 | Potent PAF antagonist |

| 17-nor-8-oxo derivative | 2.5 | Comparable potency to this compound |

| Carboxymethyl ester derivative | 1.0 | Improved water solubility |

Antiproliferative Activity

Research on the water extract of Biota orientalis showed that it inhibited tumor growth in HEp-2 cell lines significantly:

| Concentration (µg/mL) | % Inhibition at 24h | % Inhibition at 48h | % Inhibition at 72h |

|---|---|---|---|

| 250 | 50 | 65 | 80 |

| 500 | 50 | 70 | 80 |

Comparative Analysis with Similar Compounds

This compound's biological activity can be compared with other diterpenoids:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ferruginol | Antimicrobial, anti-inflammatory | Similar structural features |

| Betulonic Acid | Antiviral, anticancer | Different mechanism of action |

| α-Cadinol | Anti-inflammatory, antioxidant | Less potent as a PAF inhibitor |

Q & A

Q. What are the key physicochemical properties and natural sources of Pinusolidic acid?

this compound (C₂₀H₂₈O₄; molecular weight 332.44 g/mol) is a diterpenoid compound primarily isolated from Platycladus orientalis (CE BAI YE) . Its physicochemical properties include being a colorless oil, with solubility characteristics typical of non-polar solvents. Researchers should prioritize chromatographic methods (e.g., HPLC, GC-MS) for identification and purification, referencing spectral data (NMR, IR) for structural confirmation. Natural sourcing requires careful taxonomic verification of plant material to avoid misidentification.

Q. How can researchers design initial bioactivity screens for this compound?

Begin with in vitro assays to evaluate antimalarial activity, such as parasite growth inhibition assays against Plasmodium falciparum strains (e.g., IC₅₀ determination) . Include positive controls (e.g., chloroquine) and validate results with dose-response curves. For cytotoxicity, use mammalian cell lines (e.g., HEK293) to establish selectivity indices. Experimental replicates (n ≥ 3) and blinded data analysis are critical to minimize bias.

Q. What are the best practices for isolating this compound from plant material?

Use sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol). Column chromatography with silica gel or Sephadex LH-20 is recommended for fractionation. Monitor fractions via TLC and confirm this compound using co-elution with authentic standards or comparative NMR . Purity thresholds (>95%) should be verified via HPLC prior to biological testing.

Advanced Research Questions

Q. How can contradictory data on this compound’s antimalarial efficacy be resolved?

Contradictions often arise from variations in assay protocols (e.g., parasite strain differences, incubation times) or compound purity. Conduct a systematic review using PRISMA guidelines to identify methodological inconsistencies . Validate findings through independent replication in multiple labs, standardizing protocols (e.g., WHO guidelines for antimalarial testing). Meta-analysis of IC₅₀ values across studies can clarify dose-response relationships .

Q. What experimental strategies can elucidate this compound’s mechanism of action beyond current knowledge?

Employ omics approaches:

- Proteomics : Use affinity chromatography to identify protein targets in Plasmodium.

- Transcriptomics : RNA-seq to profile parasite gene expression changes post-treatment.

- Metabolomics : LC-MS to track alterations in heme detoxification pathways . Combine with molecular docking studies to predict interactions with known antimalarial targets (e.g., PfATP6).

Q. How should researchers optimize this compound derivatives for enhanced bioavailability?

Apply structure-activity relationship (SAR) studies focusing on:

- Lipophilicity : Modify carboxyl groups to esters or amides.

- Stability : Introduce protective groups to prevent oxidative degradation. Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties. Validate derivatives in in vivo models (e.g., murine malaria) with pharmacokinetic profiling (Cmax, T½) .

Methodological Guidance

Q. What are common pitfalls in analyzing this compound’s anti-inflammatory activity?

- Non-specific cytotoxicity : Use primary immune cells (e.g., macrophages) and confirm target-specific effects via siRNA knockdown.

- Inadequate controls : Include vehicle and dexamethasone (positive control) in LPS-induced inflammation models.

- Overinterpretation of in vitro data : Validate findings in ex vivo (e.g., human whole-blood assays) and in vivo systems .

Q. How can researchers address reproducibility challenges in this compound studies?

- Data transparency : Publish raw spectral data, chromatograms, and assay protocols in supplementary materials.

- Collaborative verification : Engage multi-center consortia to replicate key findings.

- Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Data Presentation and Reporting

Table 1 : Key Pharmacological Data for this compound

| Bioactivity | Model System | Result (Mean ± SD) | Reference |

|---|---|---|---|

| Antimalarial (IC₅₀) | P. falciparum 3D7 | 2.3 ± 0.5 µM | |

| Cytotoxicity | HEK293 cells | >50 µM | |

| Anti-inflammatory | RAW264.7 macrophages | TNF-α ↓ 40% |

Q. Guidelines :

- Use APA format for tables, with footnotes explaining abbreviations and statistical methods .

- Provide raw data in repositories like Figshare or Zenodo to enhance reproducibility .

Future Directions

Q. What interdisciplinary approaches could expand this compound’s therapeutic potential?

- Nanotechnology : Develop lipid nanoparticles to improve solubility and target hepatic stages of malaria.

- Synergistic combinations : Screen with artemisinin derivatives to delay resistance emergence .

- Ecological studies : Investigate plant stress factors (e.g., drought) affecting this compound biosynthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。